UNC0642

Epigenetics Pharmacokinetics In Vivo Pharmacology

Researchers requiring systemic G9a/GLP inhibition in vivo often encounter PK failure with earlier probes like UNC0638 or toxicity with BIX-01294, derailing animal studies. UNC0642 is the first rationally engineered in vivo chemical probe for G9a/GLP, delivering robust systemic exposure without compromising potency or selectivity. • IC50 < 2.5 nM for G9a & GLP; Ki = 3.7 nM; >20,000-fold selectivity over 13 other methyltransferases • In vivo PK (5 mg/kg IP, mouse): Cmax = 947 ng/mL, AUC = 1265 hr·ng/mL; brain/plasma ratio 0.33 • Validated in CRC xenograft models; reduces H3K9me2 (IC50 = 40-130 nM across MDA-MB-231, U2OS, PC3, PANC-1) Supplied with full QC documentation. Ambient-temperature global shipping.

Molecular Formula C29H44F2N6O2
Molecular Weight 546.7 g/mol
CAS No. 1481677-78-4
Cat. No. B611572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC0642
CAS1481677-78-4
SynonymsUNC0642, UNC-0642, UNC 0642
Molecular FormulaC29H44F2N6O2
Molecular Weight546.7 g/mol
Structural Identifiers
SMILESCC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)N5CCC(CC5)(F)F
InChIInChI=1S/C29H44F2N6O2/c1-21(2)36-14-7-22(8-15-36)32-27-23-19-25(38-3)26(39-18-6-13-35-11-4-5-12-35)20-24(23)33-28(34-27)37-16-9-29(30,31)10-17-37/h19-22H,4-18H2,1-3H3,(H,32,33,34)
InChIKeyRNAMYOYQYRYFQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNC0642: A G9a/GLP In Vivo Chemical Probe with Improved PK for Preclinical Epigenetics Research


UNC0642 (CAS 1481677-78-4) is a quinazoline-based small molecule that functions as a potent and selective dual inhibitor of the histone lysine methyltransferases G9a (EHMT2) and GLP (EHMT1), which catalyze the mono- and dimethylation of histone H3 lysine 9 (H3K9) [1]. It was developed as the first in vivo chemical probe for G9a and GLP, designed to address the poor pharmacokinetic (PK) properties of its predecessor, UNC0638, thereby enabling robust animal studies [2]. The compound competitively inhibits H3K9 substrate binding (Ki = 3.7 nM) while being non-competitive with the SAM cofactor, and exhibits high in vitro potency for G9a and GLP (IC50 < 2.5 nM) .

Engineered for systemic in vivo G9a/GLP target engagement studies
Reported high selectivity for epigenetic pathway interpretation
Maintains reported cellular target engagement profile from in vitro probes

Why Generic G9a/GLP Inhibitors Cannot Substitute for UNC0642 in In Vivo Studies


While numerous G9a/GLP inhibitors have been reported (e.g., BIX-01294, A-366, UNC0638), UNC0642's primary differentiation lies in its engineered in vivo suitability. Early probes like BIX-01294 are known for poor selectivity and high toxicity, rendering them unsuitable for animal work [1]. UNC0638, a significant advancement, provided excellent cellular potency and selectivity but was explicitly noted to be unsuitable for animal studies due to its poor pharmacokinetic (PK) properties [2]. UNC0642 was rationally designed to maintain the high potency, low toxicity, and excellent selectivity profile of UNC0638, while critically improving in vivo PK parameters such as Cmax and AUC [3]. Therefore, substituting a generic or earlier-generation G9a/GLP inhibitor for UNC0642 in any study requiring systemic administration or robust in vivo target engagement will likely yield misleading or failed results due to inadequate exposure or off-target effects.

Early-generation inhibitors (e.g., BIX-01294) exhibit class-level selectivity and cellular stress profiles that may confound epigenetic interpretation.
UNC0638 pharmacokinetic profile does not support systemic in vivo exposure; target engagement in animal models may be insufficient.
Substituting without PK validation may shift study outcomes; UNC0642 engineered PK context requires method-specific review.

Quantitative Evidence for UNC0642's Differentiation from G9a/GLP Comparators


In Vivo Pharmacokinetic Profile: UNC0642 Enables Systemic Animal Studies Where UNC0638 Fails

UNC0642 was specifically developed to overcome the poor in vivo pharmacokinetic (PK) properties of its predecessor, UNC0638, which is unsuitable for animal studies [1]. A single intraperitoneal (IP) injection of 5 mg/kg UNC0642 in Swiss Albino mice resulted in a maximum plasma concentration (Cmax) of 947 ng/mL and an area under the curve (AUC) of 1265 hr*ng/mL, demonstrating sufficient systemic exposure for in vivo target engagement . In contrast, the discovery paper explicitly states that UNC0638's poor PK properties preclude its use in animal studies [1].

In Vivo PK Profile
Head-to-head
UNC0642 Cmax 947 ng/mL
AUC 1265 hr·ng/mL
vs
UNC0638 Insufficient systemic exposure for animal studies
Supports systemic in vivo G9a/GLP target engagement studies
Swiss Albino mice, single 5 mg/kg IP injection
Epigenetics Pharmacokinetics In Vivo Pharmacology

High-Selectivity Profile: UNC0642 Avoids Broad Off-Target Activity Seen with Earlier Inhibitors

UNC0642 demonstrates exceptional selectivity for G9a and GLP over a broad panel of potential off-targets. It exhibits more than 20,000-fold selectivity for G9a and GLP over 13 other methyltransferases (IC50 > 50,000 nM) and more than 2,000-fold selectivity over PRC2-EZH2 (IC50 > 5,000 nM) . Furthermore, UNC0642 shows >100-fold selectivity over representatives of kinases, ion channels, 7TMs, and other epigenetic proteins, and was inactive against 50 kinases at 10 µM [1]. This contrasts sharply with early G9a inhibitors like BIX-01294, which are known to have significant off-target effects and toxicity [2].

Selectivity Window
Class-level
>20,000-fold
over 13 methyltransferases; >2,000-fold over PRC2-EZH2; >100-fold over kinases, GPCRs, ion channels
Supports target-specific epigenetic pathway interpretation
In vitro selectivity panel profiling
Epigenetics Selectivity Chemical Probe

Potent Cellular Target Engagement: UNC0642 Robustly Reduces H3K9me2 Mark Across Cancer Cell Lines

UNC0642 effectively reduces the dimethylation mark of histone H3 lysine 9 (H3K9me2), the primary catalytic product of G9a/GLP, in cells. Quantitative assessment revealed IC50 values for H3K9me2 reduction of 110 nM in MDA-MB-231 breast cancer cells, 130 nM in PC3 prostate cancer cells, 130 nM in U2OS osteosarcoma cells, and 40 nM in PANC-1 pancreatic cancer cells . This cellular potency is comparable to the profile of UNC0638, which reduced H3K9me2 in MDA-MB-231 cells with an IC50 of ~106 nM [1].

Cellular H3K9me2 IC₅₀
Head-to-head
UNC0642 110 nM (MDA-MB-231)
40 nM (PANC-1)
vs
UNC0638 ~106 nM (MDA-MB-231)
Maintains cellular target engagement comparable to reference probe
48 h treatment, multiple cancer cell lines
Epigenetics Histone Methylation Cancer Biology

Retention of Biochemical Potency and Mechanism: UNC0642 Maintains Ki Comparable to UNC0638

The rational design of UNC0642 aimed to retain the strong biochemical profile of UNC0638. In vitro, UNC0642 is competitive with the H3 peptide substrate and non-competitive with the SAM cofactor . Its binding affinity (Ki) for G9a was determined to be 3.7 ± 1 nM, which is comparable to the Ki of 3 nM reported for UNC0638 [1]. This confirms that the key structural modifications to improve PK did not detrimentally affect the compound's core binding affinity or inhibition mechanism.

Biochemical Ki
Head-to-head
Ki = 3.7 ± 1 nM
UNC0638 Ki = 3 nM (within 1.2-fold)
Reports binding affinity in same range as reference probe
In vitro G9a methyltransferase assay
Biochemistry Enzyme Inhibition Mechanism of Action

Favorable Therapeutic Window in Cells: UNC0642 Maintains Low Cytotoxicity

A key feature of a high-quality chemical probe is a clear separation between the concentration required for target engagement and the concentration that induces general cytotoxicity. UNC0642 exhibits a favorable safety margin, with the EC50 for cytotoxicity being >45-fold higher than the IC50 for H3K9me2 reduction in U2OS, PC3, and PANC-1 cells . While UNC0638 was also noted for an excellent separation of functional potency and cell toxicity [1], this data confirms that UNC0642 has not introduced new cytotoxic liabilities.

Cytotoxicity Margin
Reported
>45-fold
EC₅₀(cytotox) / IC₅₀(function) separation in U2OS, PC3, PANC-1 cells
Supports pathway-specific cellular endpoint interpretation
48 h treatment; UNC0638 also shows favorable separation
Cytotoxicity Epigenetics Chemical Probe

Key Research Applications for UNC0642 Based on Validated Differentiated Properties


In Vivo Target Validation of G9a/GLP in Preclinical Disease Models

The primary application for UNC0642 is in in vivo studies requiring systemic inhibition of G9a/GLP. Its demonstrated in vivo PK profile (Cmax=947 ng/mL, AUC=1265 hr*ng/mL at 5 mg/kg IP in mice) directly supports its use in animal models of cancer, neurological disorders, or other diseases where G9a/GLP is hypothesized to play a role . This is the key scenario where UNC0642 should be chosen over UNC0638 or other cellular probes [1].

Validating Cellular Phenotypes in Orthotopic or Xenograft Tumor Models

Building on its ability to reduce clonogenicity in PANC-1 cells and suppress breast cancer cell tumorigenesis , UNC0642 is well-suited for translating these in vitro findings to in vivo xenograft models. The compound has already been shown to inhibit colorectal cancer cell proliferation and induce growth arrest in a mouse xenograft model, confirming its utility for oncology research [1].

Epigenetic Mechanism-of-Action Studies Requiring High Target Selectivity

For researchers aiming to dissect the specific role of G9a/GLP-mediated H3K9me2 in gene regulation, UNC0642's extreme selectivity (>20,000-fold over other methyltransferases) makes it a superior tool compared to earlier, less selective inhibitors . This high selectivity minimizes off-target confounding effects, ensuring that any observed changes in gene expression, differentiation, or cell signaling can be attributed with high confidence to G9a/GLP inhibition [1].

Application
Selection Property
Validation Focus
In vivo G9a/GLP target engagement studies
Engineered systemic exposure profile
PK/PD and target engagement endpoints
Tumor xenograft model studies
Cellular target engagement and H3K9me2 reduction
Tumor growth and epigenetic marker monitoring
Epigenetic pathway mechanism studies
High selectivity over related methyltransferases
Transcriptional and pathway endpoint analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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